Product packaging for N-Desmethylsibutramine(Cat. No.:CAS No. 168835-59-4)

N-Desmethylsibutramine

Cat. No.: B128398
CAS No.: 168835-59-4
M. Wt: 265.82 g/mol
InChI Key: PLXKZKLXYHLWHR-UHFFFAOYSA-N
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Description

Desmethylsibutramine (also known as norsibutramine), with the molecular formula C16H24ClN, is a secondary amine metabolite of the anti-obesity drug sibutramine and is a potent monoamine reuptake inhibitor . Its primary research value lies in its mechanism of action as an inhibitor of the norepinephrine transporter (NET) and serotonin transporter (SERT), which is key to studying satiety and energy expenditure pathways . In vitro studies show that Desmethylsibutramine is considerably more active than the parent compound sibutramine in inhibiting the uptake of neurotransmitters . The effects of sibutramine are largely attributable to the activity of its metabolites, including Desmethylsibutramine and Didesmethylsibutramine, making this compound critical for pharmacokinetic and pharmacodynamic studies . Research indicates that the (R)-enantiomer of Desmethylsibutramine is more potent than its (S)-enantiomer and the racemic sibutramine, particularly in producing anorexic (appetite-suppressant) effects . Analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been developed and validated for the specific quantification of Desmethylsibutramine and related compounds in research samples like human plasma, facilitating precise bioequivalence and pharmacokinetic studies . It is important to note that Desmethylsibutramine has been identified as an undisclosed and potentially dangerous adulterant in certain herbal dietary supplements marketed for weight loss . This product is intended for research purposes only, strictly in a laboratory setting, and is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24ClN B128398 N-Desmethylsibutramine CAS No. 168835-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13/h5-8,12,15,18H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXKZKLXYHLWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314239
Record name N-Desmethylsibutramine
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Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168835-59-4
Record name N-Desmethylsibutramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168835-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylsibutramine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethylsibutramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLSIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthetic Methodologies and Chemical Transformations of Desmethylsibutramine

Established Synthetic Pathways for Desmethylsibutramine Production

The synthesis of desmethylsibutramine can be achieved through two primary strategies: the reduction of a key precursor or the demethylation of its parent compound, sibutramine (B127822).

Reduction of 1-(4-Chlorophenyl)-Cyclobutanecarbonitrile Precursors

A common and effective method for synthesizing desmethylsibutramine involves the reduction of 1-(4-chlorophenyl)-cyclobutanecarbonitrile. google.com This process typically begins with the conversion of the nitrile to an aldehyde, which then undergoes further reactions to yield the final product. google.com

Diisobutylaluminum hydride (DIBAL or DIBAL-H) is a widely used and preferred reducing agent for the conversion of 1-(4-chlorophenyl)-cyclobutanecarbonitrile to the corresponding aldehyde. google.comwikipedia.org This organoaluminum compound is effective for a variety of reductions in organic synthesis, including the transformation of nitriles to aldehydes. wikipedia.orglscollege.ac.in The reaction is typically conducted at low temperatures, ranging from -78°C to 0°C, to achieve the desired conversion. DIBAL is favored for its high yield, often between 85-92%, and selectivity in this specific reduction.

While DIBAL is a preferred choice, other reducing agents have also been explored for the synthesis of desmethylsibutramine precursors. google.com These alternatives include Red-Al® and Raney® nickel. google.com

Red-Al® , with the chemical name sodium bis(2-methoxyethoxy)aluminum hydride, is another potential reductant for this transformation. google.com

Raney® nickel , a fine-grained solid composed primarily of nickel, is a well-known catalyst in organic chemistry, particularly for hydrogenation reactions. google.comwikipedia.orgacs.org It is used in numerous industrial processes to reduce various functional groups, including nitriles to amines. google.comwikipedia.org

Table 1: Comparison of Reductants for 1-(4-Chlorophenyl)-Cyclobutanecarbonitrile Reduction

Reductant Key Features Typical Application in Synthesis
Diisobutylaluminum Hydride (DIBAL) High yield (85-92%) and selectivity. Preferred for converting the nitrile to an aldehyde intermediate. google.com
Red-Al® An alternative aluminum-based reductant. google.com Explored for the reduction of the nitrile precursor. google.com
Raney® nickel A versatile hydrogenation catalyst. wikipedia.org Used for the reduction of nitriles to amines. google.comwikipedia.org

Chemical Demethylation Strategies from Sibutramine

An alternative synthetic route to desmethylsibutramine involves the direct chemical demethylation of its parent compound, sibutramine. smolecule.com This method utilizes specific reagents that can selectively remove one of the methyl groups from the tertiary amine of sibutramine to form the secondary amine, desmethylsibutramine. smolecule.com

Enzymatic and Biotransformative Pathways for Desmethylsibutramine Formation

In biological systems, desmethylsibutramine is primarily formed through the metabolism of sibutramine. researchgate.netup.ac.za This biotransformation is a key process that occurs in the body following the administration of sibutramine. researchgate.netup.ac.za

The primary enzymatic pathway involves the N-demethylation of sibutramine, a reaction catalyzed by cytochrome P450 enzymes, specifically CYP2B6. up.ac.zawikipedia.org This process occurs mainly in the liver and results in the formation of desmethylsibutramine (also known as M1) and subsequently didesmethylsibutramine (B18375) (M2). researchgate.netup.ac.zawikipedia.org The biotransformation process is crucial as it converts the parent drug into its more pharmacologically active metabolites. researchgate.netnih.gov

Biotransformation can also be achieved using microbial or enzymatic systems under controlled laboratory conditions. smolecule.commdpi.com These methods can involve various enzymatic reactions such as hydroxylation, oxidation, and demethylation, often catalyzed by enzymes like laccases and peroxidases produced by fungi. mdpi.comopenaccessjournals.com

Reactive Properties and Degradation Mechanisms

Desmethylsibutramine, as a secondary amine, exhibits characteristic chemical reactivity. It is susceptible to further N-demethylation, primarily by the CYP2B6 enzyme, to form didesmethylsibutramine. wikipedia.org

The compound can also undergo oxidation reactions to produce hydroxylated derivatives. smolecule.com As a secondary amine, it can be oxidized to form N-oxides. smolecule.com The presence of a chlorine atom on the phenyl ring allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives. smolecule.com

Degradation of desmethylsibutramine can occur under certain conditions. For instance, under acidic or basic conditions, the compound may decompose, yielding various byproducts. smolecule.com

Nucleophilic Substitution Potential in Derivatization

The chemical structure of desmethylsibutramine contains functionalities that are amenable to nucleophilic substitution reactions, allowing for the creation of various derivatives. The presence of a chlorine atom on the phenyl group offers a site for such reactions. smolecule.com This allows for the potential formation of new compounds by replacing the chlorine with other functional groups, although this is less commonly explored in the context of its primary metabolic pathways.

More significantly, the secondary amine is a key site for derivatization. For analytical purposes, derivatization is sometimes performed to reduce the polarity of analytes and improve their chromatographic separation. dokumen.pub Methodologies such as iridium-catalyzed allylic alkylation, a form of nucleophilic substitution, highlight advanced synthetic strategies that can be applied to molecules with similar functional groups, demonstrating how unstabilized ketone enolates can undergo these reactions with the right catalyst and counterion. science.gov The synthesis of piperidine (B6355638) analogs of desmethylsibutramine has also been described, showcasing the creation of derivatives through modification of the core structure. epdf.pub

Oxidative Metabolic Pathways

Desmethylsibutramine is subject to extensive oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. ontosight.airesearchgate.net These metabolic transformations are crucial as they further convert the active metabolite into other compounds. The primary oxidative pathway for desmethylsibutramine is a further N-demethylation reaction.

This process is catalyzed predominantly by the CYP2B6 enzyme, which removes the remaining methyl group from the nitrogen atom to form the secondary metabolite didesmethylsibutramine (DDMS), also referred to as M2. In addition to demethylation, desmethylsibutramine is susceptible to oxidation that produces various hydroxylated derivatives. researchgate.net Studies using rat and human liver microsomes have shown that sibutramine is first metabolized to desmethylsibutramine (M1) and then to didesmethylsibutramine (M2). researchgate.netresearchgate.net These active metabolites can then undergo hydroxylation and conjugation to form inactive metabolites. researchgate.net

Research has indicated stereoselectivity in these metabolic processes. While the initial formation of desmethylsibutramine from its parent compound may not show significant differences between R- and S-enantiomers, the subsequent metabolism of desmethylsibutramine can be stereoselective. science.gov For instance, S-enantiomers of M1 (desmethylsibutramine) are preferentially metabolized to M2 (didesmethylsibutramine) and other hydroxylated metabolites compared to the R-enantiomers. science.gov In vitro studies with human liver microsomes have identified multiple constituents resulting from the metabolism of sibutramine analogues, with desmethylsibutramine being metabolized into as many as five different constituents. researchgate.net

Table 1: Key Oxidative Metabolic Transformations of Desmethylsibutramine This table is interactive. You can sort and filter the data.

Metabolite Name Precursor Key Enzyme(s) Transformation Type Reference
Didesmethylsibutramine (DDMS/M2) Desmethylsibutramine CYP2B6 N-demethylation
Hydroxylated derivatives Desmethylsibutramine Cytochrome P450 Oxidation/Hydroxylation researchgate.net

Degradation Under Diverse Environmental Conditions

The stability of desmethylsibutramine is influenced by various environmental factors, including temperature, light, and chemical environment. Understanding its degradation is important for handling, storage, and environmental impact assessment.

Thermal and Photodegradation: Desmethylsibutramine exhibits limited thermal stability. While stable for short periods at room temperature, it degrades when subjected to prolonged heat (above 50°C). Exposure to ultraviolet (UV) light can also induce photodegradation through photooxidation, which may generate quinone-like compounds.

Chemical Degradation: The compound can decompose under certain chemical conditions. It is susceptible to degradation in acidic or basic environments, which can lead to the formation of various byproducts, including carbon oxides and nitrogen oxides. smolecule.com A Safety Data Sheet for the hydrochloride salt of desmethylsibutramine lists strong oxidizing agents as incompatible materials. caymanchem.com Hazardous decomposition products resulting from its breakdown include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. caymanchem.com

Environmental Fate: Studies have investigated the behavior of desmethylsibutramine in biological environmental systems. Research on the uptake of various pharmaceuticals by vegetables from hydroponic cultures showed that desmethylsibutramine can be absorbed and accumulated by plants. mdpi.com In a study involving radish, buckwheat, and okra sprouts, desmethylsibutramine was one of the compounds that showed significant bioaccumulation. mdpi.com The compound's translocation from roots to stems and leaves was also observed, indicating its mobility within plant tissues. mdpi.com Ecologically, it is considered slightly hazardous for water, though detailed information on its persistence and degradability in aquatic environments is limited. caymanchem.com

Table 2: Degradation and Environmental Behavior of Desmethylsibutramine This table is interactive. You can sort and filter the data.

Condition / System Effect Resulting Products / Behavior Reference
Prolonged Heat (>50°C) Thermal Degradation Unspecified decomposition products
UV Light Exposure Photodegradation Quinone-like compounds
Acidic/Basic Conditions Chemical Decomposition Carbon oxides, Nitrogen oxides smolecule.com
Presence of Strong Oxidizing Agents Chemical Incompatibility Hazardous decomposition (Carbon oxides, NOx, HCl gas) caymanchem.com

Pharmacology and Neurotransmitter System Interactions of Desmethylsibutramine

Mechanisms of Monoamine Neurotransmitter Reuptake Inhibition

Desmethylsibutramine functions by inhibiting the reuptake of norepinephrine (B1679862), serotonin (B10506), and to a lesser extent, dopamine (B1211576). drugbank.com This action increases the availability of these neurotransmitters to bind with postsynaptic receptors, thereby enhancing monoaminergic neurotransmission. The compound is a more potent monoamine reuptake inhibitor than its parent compound, sibutramine (B127822). wikipedia.org

Desmethylsibutramine demonstrates a high affinity for the norepinephrine transporter (NET). Research data indicates its binding affinity (Ki) for NET is approximately 20 nM. wikipedia.org This potent inhibition of norepinephrine reuptake is a key component of its pharmacological profile.

The compound also exhibits significant potency at the serotonin transporter (SERT). Data show a binding affinity (Ki) for SERT of around 15 nM, indicating strong inhibition of serotonin reuptake. wikipedia.org

Compared to its effects on norepinephrine and serotonin, desmethylsibutramine has a lower, yet still significant, affinity for the dopamine transporter (DAT). drugbank.com Its binding affinity (Ki) for DAT has been measured at approximately 49 nM. wikipedia.org This indicates that its dopamine reuptake inhibition is about three times less potent than its inhibition of serotonin or norepinephrine reuptake. drugbank.com

TransporterBinding Affinity (Ki, nM)
Serotonin Transporter (SERT)15
Norepinephrine Transporter (NET)20
Dopamine Transporter (DAT)49

Enantioselective Pharmacological Profiles

Desmethylsibutramine is a chiral molecule and exists as two distinct stereoisomers, or enantiomers: R(+)-desmethylsibutramine and S(-)-desmethylsibutramine. These enantiomers exhibit significantly different pharmacological activities.

Studies conducted in animal models have demonstrated a clear distinction in the anorexic (appetite-suppressing) effects of the two enantiomers. The R(+)-enantiomer of desmethylsibutramine produces significantly greater anorexic effects than the S(-)-enantiomer. The potency of the R-enantiomer in this regard was also found to be greater than that of racemic sibutramine itself.

The differing physiological effects of the enantiomers are rooted in their stereoselective affinities for the monoamine transporters. wikipedia.org The R(+)-enantiomer is a potent inhibitor of both norepinephrine (Ki = 4 nM) and dopamine (Ki = 12 nM) reuptake, with moderate activity at the serotonin transporter (Ki = 44 nM). wikipedia.org

In stark contrast, the S(-)-enantiomer displays substantially lower affinity for all three transporters. Its binding affinity is significantly weaker for the norepinephrine transporter (Ki = 870 nM) and dopamine transporter (Ki = 180 nM). wikipedia.org The affinity for the serotonin transporter is particularly low (Ki = 9,200 nM), making it a very weak serotonin reuptake inhibitor compared to its R(+) counterpart. wikipedia.org This demonstrates that the R(+)-enantiomer is primarily responsible for the potent monoamine reuptake inhibition of racemic desmethylsibutramine.

TransporterR(+)-DesmethylsibutramineS(-)-Desmethylsibutramine
Serotonin Transporter (SERT)449,200
Norepinephrine Transporter (NET)4870
Dopamine Transporter (DAT)12180

Enantiomeric Influence on Locomotor Activity and Behavioral Phenotypes

Desmethylsibutramine, an active metabolite of sibutramine, possesses optical activity, and its enantiomers exhibit differential effects on locomotor activity and behavioral phenotypes. Research has demonstrated that the (R)-enantiomers of desmethylsibutramine are more potent in increasing locomotor activity compared to the (S)-enantiomers and the parent compound, sibutramine. This enhanced locomotor activity is considered a dopamine-dependent behavior.

A study assessing the effects of the R(+)- and S(-)-enantiomers of desmethylsibutramine in rats found that all tested agents increased locomotor activity. However, the (R)-enantiomers demonstrated greater potency in this regard. Interestingly, the anorexic and locomotor effects of these enantiomers could be dissociated from each other. For instance, (R)-desmethylsibutramine was found to decrease food intake at a time point (24-42 hours post-treatment) when locomotor activity was no longer affected.

The following table summarizes the comparative potency of desmethylsibutramine enantiomers on locomotor activity:

CompoundEffect on Locomotor ActivityPotency Comparison
(R)-Desmethylsibutramine IncreasedMore potent than (S)-enantiomer and sibutramine.
(S)-Desmethylsibutramine IncreasedLess potent than (R)-enantiomer.

These findings highlight the stereoselective nature of desmethylsibutramine's interaction with the neural pathways governing locomotor activity.

Central Nervous System Pathway Modulations

The pharmacological effects of sibutramine are largely attributed to its active metabolites, including desmethylsibutramine. These metabolites are understood to modulate the release of neuropeptides in the central nervous system, particularly within the hypothalamus, a key region for regulating energy homeostasis.

The mechanism involves an increase in the release of anorexigenic (appetite-suppressing) neuropeptides and a reduction in the release of orexigenic (appetite-stimulating) neuropeptides in the arcuate nucleus (ARC) of the hypothalamus. Specifically, the active metabolites of sibutramine have been shown to activate proopiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, which are responsible for producing anorexigenic signals. Concurrently, they inhibit neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which produce orexigenic signals.

This modulation of neuropeptide systems is a crucial component of the central mechanism of action for desmethylsibutramine and its related compounds. The table below outlines the influence of sibutramine's active metabolites on key neuropeptide systems.

Neuropeptide SystemEffect of Sibutramine's Active MetabolitesFunctional Outcome
Proopiomelanocortin (POMC) / Cocaine- and Amphetamine-Regulated Transcript (CART) ActivationIncreased anorexigenic signaling
Neuropeptide Y (NPY) / Agouti-Related Peptide (AgRP) InhibitionDecreased orexigenic signaling

Pharmacokinetics and Metabolic Fate of Desmethylsibutramine

Systemic Biotransformation Processes

Desmethylsibutramine undergoes extensive systemic biotransformation, primarily in the liver. The main metabolic pathways involve sequential demethylation and hydroxylation reactions, converting the compound into other active and inactive forms. patsnap.comscience.govnih.gov

A key step in the metabolic cascade of desmethylsibutramine is its N-demethylation to form didesmethylsibutramine (B18375) (DDMS or M2). researchgate.netwikipedia.org This reaction involves the removal of the remaining methyl group from the amine moiety of desmethylsibutramine.

The biotransformation of desmethylsibutramine is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com Specifically, the N-demethylation of desmethylsibutramine (M1) to didesmethylsibutramine (M2) is mediated by CYP2B6 and CYP2C19. patsnap.comscience.govnih.gov Research indicates that CYP2B6 is a primary catalyst in this conversion. wikipedia.org

The metabolism of desmethylsibutramine is highly enantioselective, meaning the two stereoisomers (R- and S-enantiomers) are processed at different rates. science.gov Studies utilizing human liver microsomes (HLM) have demonstrated that the S-enantiomer of desmethylsibutramine (S-M1) is more rapidly metabolized to didesmethylsibutramine (S-M2) compared to its R-counterpart. patsnap.comscience.gov The intrinsic clearance (Clint) ratio for the S-enantiomer relative to the R-enantiomer for this conversion is 1.97. patsnap.comscience.govnih.gov

The specific CYP isoforms exhibit distinct stereoselectivity:

CYP2B6 preferentially metabolizes S-desmethylsibutramine, metabolizing it more rapidly than R-desmethylsibutramine with an intrinsic clearance ratio (S-M1/R-M1) of 2.14. patsnap.comscience.govnih.gov

CYP2C19 , in contrast, catalyzes the demethylation of R-desmethylsibutramine more rapidly than the S-enantiomer, with a Clint ratio (S-M1/R-M1) of 0.65. patsnap.comscience.govnih.gov

Table 1: Enantioselective Metabolism of Desmethylsibutramine (M1) and Didesmethylsibutramine (M2) in Human Liver Microsomes (HLM) and by Recombinant CYP Isoforms
Metabolic PathwayMetabolite FormedCatalyzing EnzymeIntrinsic Clearance (Clint) Ratio (S-enantiomer / R-enantiomer)
N-Demethylation of M1M2HLM1.97 patsnap.comscience.govnih.gov
N-Demethylation of M1M2CYP2B62.14 patsnap.comscience.govnih.gov
N-Demethylation of M1M2CYP2C190.65 patsnap.comscience.govnih.gov
Hydroxylation of M1HM1HLM4.83 patsnap.comscience.gov
Hydroxylation of M1HM1CYP2B6 & CYP2C19Preferential catalysis of S-enantiomer patsnap.comscience.govnih.gov

Following N-demethylation, desmethylsibutramine can also undergo hydroxylation to form hydroxylated metabolites, designated as HM1. patsnap.comscience.gov This reaction is another critical pathway in its biotransformation. The enzymes CYP2B6 and CYP2C19 are also responsible for this hydroxylation. patsnap.comscience.govnih.gov

This hydroxylation step exhibits even more significant enantioselectivity than N-demethylation. In human liver microsomes, the formation of hydroxylated metabolites from the S-enantiomer of desmethylsibutramine is strongly preferred, with an intrinsic clearance ratio (S/R) of 4.83 for the formation of HM1 from M1. patsnap.comscience.gov Both CYP2B6 and CYP2C19 show a preferential catalysis for the formation of these hydroxylated metabolites from S-enantiomers over R-enantiomers. patsnap.comscience.govnih.gov

N-Demethylation to Didesmethylsibutramine (DDMS)

Bioequivalence Studies and Comparative Pharmacokinetic Profiles

Desmethylsibutramine (M1) and didesmethylsibutramine (M2) are the principal analytes measured in human plasma to assess the pharmacokinetic profile and determine the bioequivalence of different formulations of sibutramine (B127822). nih.govnih.gov Numerous analytical methods have been developed and validated for this purpose, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity. nih.govoup.comnih.gov

These methods are capable of quantifying desmethylsibutramine at sub-nanogram per milliliter levels, which is necessary to accurately characterize its concentration-time profile in plasma. oup.comnih.gov For instance, a validated method demonstrated a lower limit of quantification (LLOQ) of 0.1 ng/mL for desmethylsibutramine, with a linear range of 0.1–8.0 ng/mL. nih.gov Such validated methods have been successfully applied in clinical bioequivalence studies. nih.govnih.gov A randomized, two-way crossover study concluded that two 15 mg capsule formulations of sibutramine were bioequivalent based on the pharmacokinetic parameters (Cmax and AUC) of its metabolites, including desmethylsibutramine. nih.gov

Table 2: Example of a Validated LC-MS/MS Method for Desmethylsibutramine (M1) Quantification in Human Plasma
ParameterValue/Finding
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Linear Range for M10.1–8.0 ng/mL nih.gov
Lower Limit of Quantitation (LLOQ) for M10.1 ng/mL nih.gov
Correlation Coefficient (r)≥ 0.9990 nih.gov
Intra- & Inter-Assay Precision at LLOQ< 10.0% nih.gov
Overall Recovery for M193.5% nih.gov
ApplicationSuccessfully applied to a bioequivalence clinical study nih.gov

Metabolic Stability Investigations in Biological Systems

The stability of desmethylsibutramine in biological matrices is a critical parameter evaluated during the validation of analytical methods for pharmacokinetic and bioequivalence studies. scirp.orgresearchgate.net These investigations assess whether the concentration of the analyte changes under various storage and handling conditions.

Studies have consistently shown that desmethylsibutramine is stable in human plasma under typical experimental conditions. scirp.orgresearchgate.net This includes stability during multiple freeze-thaw cycles, short-term storage at room temperature (bench-top stability), and in processed samples within an autosampler. scirp.orgresearchgate.net Long-term stability has also been confirmed during prolonged storage at frozen temperatures.

Table 3: Summary of Metabolic Stability Findings for Desmethylsibutramine in Human Plasma
Stability ConditionDurationStorage TemperatureResult
Freeze-Thaw StabilityThree cycles-80°C to Room TemperatureStable scirp.org
Bench-Top StabilityUp to 72 hoursRoom TemperatureStable researchgate.net
Autosampler StabilityUp to 78 hours~ -30°CStable researchgate.net
Long-Term Stability216 days-80°CStable scirp.org

Pharmacogenomic Influences on Desmethylsibutramine Pharmacokinetics

The genetic makeup of an individual can significantly influence the pharmacokinetic profile of desmethylsibutramine. Variations in the genes encoding for metabolic enzymes, particularly the Cytochrome P450 (CYP) family, can lead to differences in how the metabolite is processed and eliminated from the body. This variability can affect the concentration and duration of action of desmethylsibutramine, which is a primary active metabolite of sibutramine. ontosight.aiontosight.ai

Impact of CYP2B6 Genotypes on Metabolite Half-Life

The enzyme CYP2B6 is centrally involved in the metabolic pathway of sibutramine and its metabolites. ontosight.aiwikipedia.org Specifically, it contributes to the N-demethylation of desmethylsibutramine (M1) to didesmethylsibutramine (M2). wikipedia.org Genetic polymorphisms in the CYP2B6 gene can alter the enzyme's activity, thereby affecting the pharmacokinetics of desmethylsibutramine.

A clinical study involving 57 healthy subjects investigated the effect of different CYP2B6 genotypes on the pharmacokinetics of sibutramine's active metabolites. nih.gov The research revealed a statistically significant difference in the elimination half-life (t½) of desmethylsibutramine (M1) among individuals with different genotypes. nih.gov

Specifically, individuals carrying the CYP2B6 1/6 allele combination exhibited a substantially longer half-life for desmethylsibutramine compared to those with the 1/1 or 1/4 genotypes. nih.gov The mean half-life of M1 in subjects with the 1/6 genotype was approximately 58% to 61% greater than in the 1/1 and 1/4 groups, respectively. nih.gov This suggests that the CYP2B66 allele is linked to a reduced metabolic clearance of the desmethylsibutramine metabolite. nih.gov

CYP2B6 GenotypeMean Elimination Half-Life (t½) of Desmethylsibutramine (M1) (hours)Standard Deviation (± hours)
1/121.07.4
1/420.79.8
1/633.310.5
Data sourced from a pharmacokinetic study on the effects of CYP2B6 genotypes. nih.gov

Drug-Drug Interaction Mechanisms via Metabolic Enzyme Modulation

Drug-drug interactions (DDIs) involving desmethylsibutramine primarily occur through the modulation of metabolic enzymes responsible for its formation and clearance. evotec.com The inhibition or induction of these enzymes, mainly CYP3A4 and CYP2B6, can alter the plasma concentrations of desmethylsibutramine. wikipedia.orgdovepress.com

Enzyme inhibition is a significant mechanism for DDIs. evotec.com When a co-administered drug inhibits the enzymes that metabolize sibutramine, it can lead to increased plasma levels of the parent drug and its metabolites. wikipedia.org For instance, potent inhibitors of CYP3A4, such as ketoconazole (B1673606) and erythromycin, can increase plasma concentrations of sibutramine, which in turn affects the exposure to its metabolite, desmethylsibutramine. wikipedia.org

Clopidogrel (B1663587), a known mechanism-based inhibitor of CYP2B6, has been shown to significantly affect the pharmacokinetics of sibutramine and its metabolites. dovepress.comscience.gov In a study with subjects who were extensive metabolizers of CYP2B6, the administration of clopidogrel prior to a single dose of sibutramine resulted in a significant inhibition of the formation of desmethylsibutramine (M1) from sibutramine and didesmethylsibutramine (M2) from M1. science.gov This led to a notable increase in the plasma concentrations and half-life of the parent compound, sibutramine, and an increase in the area under the plasma concentration-time curve (AUC) for desmethylsibutramine. science.gov The interaction between clopidogrel and sibutramine metabolism is also influenced by the CYP2B6 genotype, with the coadministration potentially magnifying the variability in pharmacokinetic parameters among individuals with different genotypes. dovepress.com

Interacting DrugAffected EnzymePharmacokinetic ParameterChange in Sibutramine/Metabolite
ClopidogrelCYP2B6Half-life (Sibutramine)Increased (242% of control)
AUC (Sibutramine)Increased (227% of control)
Apparent Oral Clearance (Sibutramine)Decreased (31% of control)
AUC (Desmethylsibutramine - M1)Increased (162% of control)
Data sourced from a drug interaction study. science.gov

Advanced Analytical Methodologies for Desmethylsibutramine Detection and Quantification

Method Development and Validation Principles

The development and validation of analytical methods for desmethylsibutramine are paramount to ensure reliable and accurate results. This process adheres to stringent scientific principles to guarantee the method's suitability for its intended purpose.

Elucidation of Specificity, Sensitivity, and Selectivity

Specificity refers to the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present. For desmethylsibutramine, this includes distinguishing it from its parent compound, sibutramine (B127822), other metabolites like didesmethylsibutramine (B18375), and various matrix components found in dietary supplements or biological samples. tiikmpublishing.com Analytical techniques like mass spectrometry (MS) coupled with chromatography provide high specificity by identifying compounds based on their unique mass-to-charge ratios (m/z). researchgate.net For instance, in electrospray ionization mass spectrometry (ESI-MS), desmethylsibutramine is often identified by monitoring for its specific protonated molecule [M+H]+ at m/z 252. researchgate.netoup.com

Sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com Various studies have reported a wide range of LOD and LOQ values for desmethylsibutramine, depending on the analytical technique and the sample matrix. For example, a high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method reported an LOD for N-di-desmethylsibutramine as low as 0.0018 µg/g. tiikmpublishing.com Another study using ultra-performance liquid chromatography (UPLC) coupled with quadrupole-time-of-flight mass spectrometry (Q-TOF MS) established an LOQ range of 1.3 to 6.0 µg/kg for desmethylsibutramine and other related compounds. capes.gov.brnih.gov

Selectivity is the ability of a method to differentiate and quantify the analyte from other substances in the sample. scirp.org This is particularly crucial when analyzing complex matrices. Chromatographic separation techniques, such as HPLC and LC-MS/MS, are instrumental in achieving high selectivity by separating desmethylsibutramine from potential interferences prior to detection. tiikmpublishing.comscirp.org The use of multiple reaction monitoring (MRM) in tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net For N-desmethylsibutramine (DSB) and N-didesmethylsibutramine (DDSB), specific MRM transitions have been identified, such as m/z 266.3/125.3 for DSB and m/z 252.2/124.9 for DDSB. nih.govresearchgate.net

Assessment of Accuracy, Precision, and Recovery Rates

Accuracy of an analytical method refers to the closeness of the measured value to the true value. It is often expressed as a percentage of recovery. For desmethylsibutramine, accuracy is typically assessed by analyzing spiked samples at different concentration levels. Studies have demonstrated high accuracy for various methods, with mean recovery values often falling within the range of 93.3% to 106.7%. scispace.com One study using an LC-MS/MS method reported accuracy for N-desmethyl sibutramine and N-di desmethyl sibutramine to be within 91.70-105.5% and 103.9-110.6% respectively. researchgate.net

Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For desmethylsibutramine analysis, acceptable precision is crucial for reliable quantification. An LC-MS/MS method for N-desmethyl sibutramine and N-di desmethyl sibutramine showed intra-day precision within 1.2-4.5% and inter-day precision within 3.5-7.4%. researchgate.net Another UPLC-Q-TOF MS method reported precision to be less than 12.8%. capes.gov.brnih.gov

Parameter This compound (DSB) N-Didesmethylsibutramine (DDSB) Reference
Intra-day Precision (%RSD) ≤ 5.0%≤ 8.4% oup.com
Inter-day Precision (%RSD) ≤ 7.8%≤ 10.0% oup.com
Intra-run Accuracy (%RE) ≤ 4.2%≤ 9.8% oup.com
Inter-run Accuracy (%RE) ≤ 6.0%≤ 9.7% oup.com
Mean Recovery 93.54%77.94% oup.com

Table 1: Accuracy, Precision, and Recovery Data for Desmethylsibutramine Metabolites in Human Plasma

Linearity and Calibration Range Optimization for Research Applications

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically established by constructing a calibration curve, which plots the analytical response versus the concentration of the standards. The linearity is often evaluated by the correlation coefficient (r) or the coefficient of determination (R²), with values close to 1 indicating a strong linear relationship. csic.es

The calibration range is the range of concentrations over which the method is demonstrated to be linear, accurate, and precise. The optimization of this range is crucial for research applications to ensure that the expected concentrations of desmethylsibutramine in samples fall within this range. For the analysis of desmethylsibutramine, various linear ranges have been established depending on the analytical method and its intended application. For instance, an HPLC-ESI-MS method for dietary supplements established a linear range of 0.025–1.0 mg/mL for N-di-desmethylsibutramine with a correlation coefficient better than 0.9990. researchgate.netoup.com In human plasma, an LC-MS/MS method demonstrated linearity for sibutramine and its two N-desmethyl metabolites over a range of 0.05-20 ng/mL. nih.gov Another highly sensitive LC-MS/MS method for human plasma was validated over a linear concentration range of 10.0-10,000.0 pg/mL for both desmethylsibutramine and didesmethylsibutramine, with correlation coefficients (r) of ≥0.9997. nih.govresearchgate.net

Analytical Method Matrix Linear Range Correlation Coefficient (r or R²) Reference
HPLC-ESI-MSDietary Supplements0.025–1.0 mg/mL> 0.9990 researchgate.netoup.com
LC-MS/MSHuman Plasma0.1–8.0 ng/mL (M1) & 0.2–16.0 ng/mL (M2)≥ 0.9990 oup.com
LC-ESI-MS/MSHuman Plasma10.0–10,000.0 pg/mL≥ 0.9997 nih.govresearchgate.net
LC-MS/MSHuman Plasma0.10 to 11.00 ng/mL> 0.997 scirp.org
LC-MS/MSHuman Plasma0.05-20 ng/mLNot specified nih.gov

Table 2: Linearity and Calibration Range for Desmethylsibutramine Analysis

State-of-the-Art Chromatographic Techniques

Chromatographic techniques are central to the analysis of desmethylsibutramine, providing the necessary separation from complex matrices and other related compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the detection and quantification of desmethylsibutramine due to its high sensitivity, specificity, and selectivity. tiikmpublishing.com This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

In LC-MS/MS analysis of desmethylsibutramine, a reversed-phase column, such as a C8 or C18, is typically used for chromatographic separation. oup.comnih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. oup.comnih.gov

Detection is commonly performed using an electrospray ionization (ESI) source in the positive ion mode. scirp.orgnih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific ion transitions. For this compound (DSB) and N-didesmethylsibutramine (DDSB), the precursor ions [M+H]+ are selected and fragmented, and specific product ions are monitored for quantification. nih.govresearchgate.net For instance, the transition m/z 266.3 → 125.3 is monitored for DSB and m/z 252.2 → 124.9 for DDSB. nih.govresearchgate.net The short run times achievable with modern LC-MS/MS systems, often under 3 minutes, allow for high-throughput analysis. oup.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry, is also widely used for the analysis of desmethylsibutramine. oup.comresearchgate.net HPLC methods offer a reliable and robust approach for the quantification of this compound, particularly in dietary supplements. oup.com

A common HPLC setup involves a reversed-phase column, like a Spherisorb C8, and a gradient elution with a mobile phase composed of acetonitrile and an aqueous buffer. oup.com UV detection is a common and cost-effective detection method, with the wavelength for quantitation typically set around 223 nm. oup.com

While HPLC-UV is a powerful technique, its sensitivity and specificity may be lower compared to LC-MS/MS, especially in complex matrices. scispace.com To overcome this, HPLC can be coupled with a mass spectrometer (HPLC-MS) to provide structural information and more definitive identification of the analyte. researchgate.netoup.com The use of ESI-MS in conjunction with HPLC allows for the selected ion recording (SIR) of the characteristic m/z of desmethylsibutramine, enhancing the method's specificity. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for the detection and quantification of desmethylsibutramine in various matrices, including dietary supplements and biological samples. mdpi.comresearchgate.net The protocol typically involves a sample preparation step, chromatographic separation, and mass spectrometric detection.

Sample preparation often requires extraction of the analyte from the sample matrix, followed by derivatization. nih.gov Derivatization, for instance through silylation, is a crucial step that increases the volatility and thermal stability of desmethylsibutramine, making it amenable to GC analysis. youtube.com This process chemically modifies the analyte by replacing active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, which reduces its polarity and prevents unwanted interactions within the chromatographic column. youtube.com

The derivatized sample is then injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A typical GC oven temperature program starts at a lower temperature and gradually increases to facilitate the separation of various compounds in the sample. mdpi.com For instance, a program might begin at 60°C, ramp up to 225°C, and hold for a few minutes, with a total run time of around 12 minutes. mdpi.com

Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer. In the MS detector, molecules are ionized, typically by electron ionization (EI), which causes them to fragment into characteristic patterns. nih.gov These fragmentation patterns, along with the retention time from the GC, provide a high degree of certainty in the identification of desmethylsibutramine. For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by focusing on specific fragment ions of the target analyte. mdpi.com

Research has demonstrated the effectiveness of GC-MS in identifying desmethylsibutramine and other sibutramine metabolites in urine samples, where they are often present as glucuroconjugates and require enzymatic hydrolysis prior to extraction and derivatization. nih.gov The method has been validated for its linearity, accuracy, precision, and robustness, with limits of detection (LOD) and quantification (LOQ) sufficient for detecting illicit adulteration in dietary supplements. mdpi.com

Table 1: GC-MS Method Parameters for Sibutramine Analysis

Parameter Value Reference
Column Bruker BR-5ms fused silica (B1680970) capillary column (15 m × 0.25 mm i.d., 0.25 μm film thickness) mdpi.com
Injector Mode Splitless mdpi.com
Oven Program 60°C (1 min), then 40°C/min to 160°C, then 10°C/min to 225°C (held for 2 min) mdpi.com
Carrier Gas Helium (1 mL/min) researchgate.net
Retention Time 6.71 min mdpi.com
LOD 0.181 μg/mL mdpi.comresearchgate.net

| LOQ | 0.5488 μg/mL | mdpi.comresearchgate.net |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) stands out as a highly sensitive and selective method for the simultaneous detection of desmethylsibutramine and other related compounds in complex matrices like dietary supplements. capes.gov.brnih.govtandfonline.com This technique combines the high separation efficiency of UPLC with the high-resolution mass accuracy of QTOF-MS. tiikmpublishing.com

In a typical UPLC-QTOF-MS protocol, the sample is first extracted and then injected into the UPLC system. The separation is achieved on a sub-2 µm particle column, which allows for faster analysis times and better resolution compared to conventional HPLC. tandfonline.com A common mobile phase consists of a gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization. tandfonline.com

After chromatographic separation, the eluent is introduced into the QTOF mass spectrometer. The QTOF analyzer provides high-resolution mass data, enabling the accurate determination of the elemental composition of the detected ions. tiikmpublishing.com This high mass accuracy is crucial for the unambiguous identification of target compounds like desmethylsibutramine, even in the presence of co-eluting matrix components. capes.gov.brnih.govtandfonline.com

Studies have demonstrated the successful application of UPLC-QTOF-MS for the rapid screening of a wide array of undeclared drugs in dietary supplements. nih.gov The method offers excellent recovery rates, typically between 87% and 113%, and good precision. capes.gov.brnih.govtandfonline.com The limits of detection (LOD) and quantification (LOQ) for desmethylsibutramine are in the low µg/kg range, showcasing the method's high sensitivity. capes.gov.brnih.govtiikmpublishing.com

Table 2: UPLC-QTOF-MS Method Validation Parameters for Desmethylsibutramine

Parameter Value Reference
Recovery 87% to 113% capes.gov.brnih.govtandfonline.com
Precision < 12.8% capes.gov.brnih.govtandfonline.com
LOD 0.4 to 2.0 µg/kg capes.gov.brnih.govtiikmpublishing.com

| LOQ | 1.3 to 6.0 µg/kg | capes.gov.brnih.govtiikmpublishing.com |

Chiral Chromatography for Enantiomeric Separation and Profiling

Sibutramine and its metabolite, desmethylsibutramine, are chiral compounds, meaning they exist as two non-superimposable mirror images called enantiomers (R and S isomers). nih.gov Chiral chromatography is a specialized analytical technique used to separate these enantiomers, which is critical as they can exhibit different pharmacological and toxicological profiles.

This separation is typically achieved using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. nih.gov A commonly used CSP for this purpose is the Chiral-AGP (alpha-1-acid glycoprotein) column. nih.govpharmascholars.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. pharmascholars.com

The mobile phase composition, including the type and concentration of organic modifier and the pH of the buffer, plays a significant role in achieving optimal enantiomeric resolution. nih.govpharmascholars.com For instance, a mobile phase consisting of an ammonium acetate buffer and acetonitrile has been successfully used to separate the enantiomers of desmethylsibutramine. nih.gov

Following separation, the enantiomers can be detected and quantified using various detectors, including mass spectrometry (MS), which provides high sensitivity and specificity. nih.gov Chiral chromatography methods have been developed and validated for the analysis of desmethylsibutramine enantiomers in biological samples like rat plasma, demonstrating the technique's applicability in pharmacokinetic studies. nih.gov

Table 3: Chiral HPLC Method for Desmethylsibutramine Enantiomer Separation

Parameter Description Reference
Stationary Phase Chiral-AGP column nih.govpharmascholars.com
Mobile Phase 10 mM ammonium acetate buffer (pH 4.03) : acetonitrile (94:6, v/v) nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov

| Application | Analysis of enantiomers in rat plasma | nih.gov |

Complementary Analytical Modalities

In addition to the advanced mass spectrometric techniques, several other analytical methods serve as valuable tools in the detection and quantification of desmethylsibutramine.

UV-Vis Spectrophotometric Detection in Quantitative Analysis

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of desmethylsibutramine, particularly in pharmaceutical formulations. researchgate.netresearchgate.net The method is based on the principle that the analyte absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. upi.edu

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at a specific wavelength, which for sibutramine and its derivatives is often around 223 nm. researchgate.netresearchgate.net The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. upi.edu

While not as selective as mass spectrometric methods, UV-Vis spectrophotometry, when coupled with a separation technique like HPLC, provides a reliable and widely accessible method for routine quality control analysis. researchgate.netresearchgate.net The method has been validated for its linearity, accuracy, and precision in the analysis of sibutramine in capsules. researchgate.net

Thin Layer Chromatography (TLC) in Preliminary Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is well-suited for the preliminary screening of desmethylsibutramine in a large number of samples. foliamedica.bgmdpi.com High-Performance Thin-Layer Chromatography (HPTLC), an advanced version of TLC, offers improved resolution and sensitivity. foliamedica.bg

In HPTLC, a small amount of the sample extract is applied to a plate coated with a thin layer of adsorbent material, such as silica gel. The plate is then placed in a developing chamber with a suitable mobile phase. As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation. foliamedica.bg

After development, the separated spots can be visualized under UV light or by spraying with a derivatizing agent. The position of the spot corresponding to desmethylsibutramine, identified by comparison with a standard, indicates its presence in the sample. Densitometric scanning of the plate can provide semi-quantitative or quantitative information. foliamedica.bg HPTLC methods have been developed and validated for the detection of sibutramine in dietary supplements, demonstrating good sensitivity with low limits of detection and quantification. foliamedica.bgpensoft.net

Application of Ion-Mobility Spectrometry and Capillary Electrophoresis

Ion-Mobility Spectrometry (IMS) is a rapid screening technique that separates ions in the gas phase based on their size and shape. nih.gov It has been successfully employed for the qualitative screening of desmethylsibutramine and other adulterants in weight-loss supplements. nih.govresearchgate.net Portable IMS devices allow for on-site screening with analysis times of just a few seconds. researchgate.net The method is highly sensitive, capable of detecting nanogram levels of the analyte. researchgate.netresearchgate.net

Capillary Electrophoresis (CE) is another powerful separation technique that can be used for the analysis of desmethylsibutramine. researchgate.netnih.gov In CE, charged molecules are separated in a narrow capillary tube under the influence of an electric field. The method offers high separation efficiency and short analysis times. nih.gov CE methods have been developed for the simultaneous detection of sibutramine and other drugs, as well as for the chiral separation of sibutramine enantiomers using cyclodextrins as chiral selectors. researchgate.netresearchgate.net

Table 4: Mentioned Compounds

Compound Name
Desmethylsibutramine
Sibutramine
Didesmethylsibutramine
Sildenafil (B151)
Tadalafil
Vardenafil
Acetonitrile
Formic Acid
Helium
Trimethylsilyl
Methoxyamine hydrochloride
N-methyl-trimethylsilyltrifluoroacetamide
Phenolphthalein (B1677637)
Fluoxetine
Bumetanide
Fenfluramine
Furosemide
Orlistat
Phentermine
Phenytoin
Rimonabant
Sertraline
Amfepramone
Fenproporex
Acetaminophen
Aspartame
Bisacodyl
Caffeine
Dextromethorphan
Diphenhydramine
Famotidine
Glucosamine
Guaifenesin
Loratadine
Niacin
Phenylephrine
Pyridoxine
Thiamin
Tetrahydrozoline
Amlodipine
Etodolac
Pindolol
Cyamemazine
Proglumide
Cetirizine
Lovastatin
4-chloro aniline
Ketoconazole (B1673606)
Erythromycin
Rifampicin

Analytical Applications in Complex Matrices

The detection and quantification of desmethylsibutramine in intricate biological and commercial matrices are critical for both clinical and regulatory purposes. Advanced analytical methodologies are essential to accurately measure its presence in human biological fluids and to identify its illegal inclusion in dietary products.

Quantification in Human Biological Samples (Plasma, Urine)

The accurate quantification of desmethylsibutramine and its parent compound, sibutramine, in human plasma and urine is crucial for pharmacokinetic studies and clinical monitoring. Various sophisticated analytical techniques have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent.

A highly sensitive and specific LC-MS/MS method has been developed for the simultaneous quantification of sibutramine, desmethylsibutramine (DSB), and didesmethylsibutramine (DDSB) in human plasma. nih.govnih.gov This method utilizes a liquid-liquid extraction process for the isolation of the analytes from the plasma matrix. nih.govnih.gov Chromatographic separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer such as ammonium formate. nih.govnih.gov Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govnih.gov This approach allows for the detection of specific precursor and product ion transitions for each analyte, ensuring accurate identification and quantification. nih.govnih.gov For desmethylsibutramine, a common transition monitored is m/z 266.3/125.3. nih.govnih.gov The validation of these methods has demonstrated a broad linear concentration range, often from 10.0 to 10,000.0 pg/mL, with high correlation coefficients (r ≥ 0.9997), indicating excellent linearity. nih.govnih.gov

Another developed method for the determination of the active primary amine metabolite of sibutramine, N-di-desmethylsibutramine (BTS 54,505), in human plasma is based on high-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (MS-MS). researchgate.net This method involves extraction from plasma using methyl tert-butyl ether. researchgate.net

Furthermore, the development of methods using dried urine spots (DUS) coupled with LC-MS/MS offers a less invasive and more convenient sample collection technique. tci-thaijo.org This DUS method has shown high sensitivity with limits of detection (LOD) for desmethylsibutramine as low as 0.02 ng/mL. tci-thaijo.org The use of deuterated internal standards, such as N-Desmethyl Sibutramine-d7 HCl, is a common practice in these assays to ensure accuracy and precision. axios-research.com

Interactive Data Table: Analytical Methods for Desmethylsibutramine in Human Biological Samples

Analytical TechniqueMatrixExtraction MethodKey FindingsReference
LC-MS/MSHuman PlasmaLiquid-Liquid ExtractionLinear range: 10.0–10,000.0 pg/mL for DSB. MRM transition: m/z 266.3/125.3. nih.govnih.gov
HPLC-ESI-MS/MSHuman PlasmaMethyl tert-butyl ether extractionDeveloped for the active primary amine metabolite of sibutramine. researchgate.net
LC-MS/MSDried Urine Spots (DUS)-LOD for desmethylsibutramine: 0.02 ng/mL. tci-thaijo.org
RP-LC-ESI-MS/MSHuman PlasmaSingle step liquid-liquid extractionShort run time of 3.5 min. scirp.org

Identification and Quantification in Adulterated Dietary Supplements and Herbal Products

The illegal adulteration of dietary supplements and herbal products with synthetic compounds like desmethylsibutramine poses a significant public health risk. Consequently, robust analytical methods are required for their detection and quantification in these complex matrices.

Ultra-performance liquid chromatography (UPLC) coupled with quadrupole-time-of-flight mass spectrometry (Q-TOF-MS) has been effectively utilized for the simultaneous screening of multiple adulterants, including desmethylsibutramine, in dietary supplements. tandfonline.comcapes.gov.brtandfonline.com This technique offers high-resolution mass accuracy, which is crucial for the unambiguous identification of target compounds in complex herbal matrices. tandfonline.com The method has demonstrated good recovery (87% to 113%) and precision (<12.8%). tandfonline.comcapes.gov.br The limits of detection (LOD) and quantification (LOQ) for desmethylsibutramine using this method have been reported to be in the range of 0.4–2.0 µg/kg and 1.3–6.0 µg/kg, respectively. tandfonline.comcapes.gov.br

High-performance liquid chromatography (HPLC) combined with UV detection and electrospray ionization mass spectrometry (ESI-MS) is another powerful tool for this purpose. oup.com This method allows for the separation of analytes on a reversed-phase column, with quantification performed by UV detection and confirmation by ESI-MS in selected ion recording (SIR) mode. oup.com For N-di-desmethylsibutramine, the selected ion is typically m/z 252. oup.com The linearity of such methods has been established over a concentration range of 0.025–1.0 mg/mL. oup.com

Other techniques like thin-layer chromatography (TLC) have also been adapted for the screening of sibutramine and its analogs in herbal products. tiikmpublishing.com While less sophisticated than LC-MS based methods, TLC can serve as a preliminary screening tool. tiikmpublishing.com

Interactive Data Table: Analytical Methods for Desmethylsibutramine in Adulterated Products

Analytical TechniqueMatrixKey FindingsReference
UPLC-Q-TOF-MSDietary SupplementsLOD: 0.4–2.0 µg/kg; LOQ: 1.3–6.0 µg/kg. Recovery: 87%–113%. tandfonline.comcapes.gov.br
HPLC-UV-ESI-MSDietary SupplementsLinear range: 0.025–1.0 mg/mL for N-di-desmethylsibutramine. SIR at m/z 252. oup.com
LC-ESI-MSHerbal Weight-Reducing SupplementsSimultaneous determination of six adulterants including N-mono-desmethyl sibutramine. capes.gov.br
LC-MS/MSWeight Loss Dietary SupplementsExtraction with methanol (B129727) and clean-up with graphitized carbon black. researchgate.net

Role of Desmethylsibutramine as an Analytical Reference Standard

Desmethylsibutramine serves as a crucial analytical reference standard in various research and quality control applications. medchemexpress.comsmolecule.com A reference standard is a highly purified compound used as a measurement base for analytical tests.

In the context of clinical and forensic toxicology, desmethylsibutramine reference standards are essential for the accurate identification and quantification of this metabolite in biological samples. They are used to create calibration curves and quality control samples in validated analytical methods, such as LC-MS/MS, ensuring the reliability of the results.

Similarly, in the analysis of dietary supplements and herbal products, desmethylsibutramine reference standards are indispensable for confirming the presence and determining the concentration of this undeclared adulterant. smolecule.com The availability of certified reference materials allows laboratories to develop and validate methods for the detection of sibutramine and its metabolites, thereby aiding regulatory agencies in their efforts to protect consumers from harmful products. tiikmpublishing.commedchemexpress.com These standards are used in a variety of analytical techniques, including HPLC, UPLC-MS, and GC-MS, to ensure the accuracy and comparability of results across different laboratories. tiikmpublishing.com

Toxicology and Safety Pharmacology of Desmethylsibutramine

Characterization of Neurotoxicological Profiles

The neurotoxicological profile of desmethylsibutramine is characterized by its potential to induce significant central nervous system-related adverse events.

Desmethylsibutramine, along with its parent compound sibutramine (B127822) and another metabolite, didesmethylsibutramine (B18375), has been linked to the induction of acute psychotic episodes. scispace.com The mechanism is thought to involve the inhibition of neurotransmitter reuptake, leading to increased levels of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain. srce.hr This alteration in neurotransmitter balance can result in the emergence of psychotic symptoms. srce.hr Case reports have documented the occurrence of psychotic reactions in individuals undergoing treatment with sibutramine. srce.hrresearchgate.net For instance, a 61-year-old woman experienced two distinct psychotic episodes related to sibutramine treatment, which resolved after discontinuing the medication. srce.hrresearchgate.net These episodes are believed to be dose-related and a consequence of the increased neurotransmission of serotonin, norepinephrine, and dopamine. srce.hr

Sleep disturbances, particularly insomnia, are frequently reported side effects associated with sibutramine and its metabolites. wikipedia.org The stimulant-like effects of desmethylsibutramine on the central nervous system can interfere with normal sleep patterns, leading to difficulty falling asleep or staying asleep. aarp.orgnih.gov Medications that affect neurotransmitters like norepinephrine and serotonin are known to have the potential to cause insomnia. nih.gov In some cases, the insomnia induced by sibutramine has been severe enough to necessitate the use of hypnotic agents like zolpidem, which in one reported case, led to complex behaviors complicating the psychotic episode. srce.hrresearchgate.net The manifestation of sleep disturbances can also be a symptom of underlying psychological distress, such as anxiety, which can be exacerbated by the compound. nih.gov

Assessment of Cardiovascular System Toxicities

The cardiovascular toxicities of desmethylsibutramine are a significant area of concern and have been extensively studied.

Desmethylsibutramine, through its sympathomimetic effects, can lead to notable hemodynamic alterations, including hypertension (high blood pressure) and tachycardia (an abnormally fast heart rate). nih.govresearchgate.net The inhibition of norepinephrine reuptake is a key mechanism behind these effects. researchgate.net Studies have shown that sibutramine and its active metabolites can significantly increase both blood pressure and heart rate. wikipedia.orgresearchgate.net In a large clinical trial, even during a 6-week lead-in period, small increases in pulse rate were consistently observed across different patient groups. nih.gov However, the impact on blood pressure can vary depending on the individual's baseline blood pressure and the extent of weight loss achieved. nih.gov For instance, in hypertensive patients, a decrease in blood pressure was observed, while normotensive patients experienced slight increases. nih.gov These hemodynamic changes are a direct consequence of the drug's pharmacological action on the cardiovascular system. uobaghdad.edu.iq

Table 1: Hemodynamic Effects of Sibutramine Treatment

ParameterPatient GroupMedian ChangePercentile Range (5th, 95th)Significance (p-value)
Systolic Blood Pressure (mmHg) Hypertensive-6.5-27.0, 8.0< 0.001
Diastolic Blood Pressure (mmHg) Hypertensive-2.0-15.0, 8.0< 0.001
Systolic Blood Pressure (mmHg) Normotensive+1.5-15.0, 19.5< 0.001
Diastolic Blood Pressure (mmHg) Normotensive+1.0-10.5, 13.0< 0.001
Pulse Rate (bpm) All Groups+1 to +4-< 0.001
Data sourced from an analysis of the 6-week lead-in period of the Sibutramine Cardiovascular OUTcomes (SCOUT) trial. nih.gov

Cardiac arrhythmias, which are irregular heartbeats, and palpitations, the sensation of a rapid or fluttering heartbeat, are recognized adverse effects of sibutramine and its metabolites. wikipedia.orgbetterhealth.vic.gov.auwww.nhs.uk These can range from harmless palpitations to more serious arrhythmias. betterhealth.vic.gov.au The sympathomimetic action of desmethylsibutramine can disrupt the normal electrical signaling of the heart, leading to these rhythm disturbances. mayoclinic.orgcfrjournal.com Case reports have suggested a potential link between sibutramine use and QT interval prolongation, a condition that can increase the risk of life-threatening arrhythmias. uliege.bescholarsportal.info Symptoms of arrhythmia can include a fluttering or racing feeling in the chest, shortness of breath, dizziness, and chest pain. betterhealth.vic.gov.auwww.nhs.ukmayoclinic.org

A significant concern with desmethylsibutramine is its association with an increased risk of serious cardiovascular events, including myocardial ischemia (reduced blood flow to the heart muscle) and cerebrovascular events such as stroke. nih.gov The Sibutramine Cardiovascular OUTcomes (SCOUT) trial, a major clinical study, found that long-term treatment with sibutramine was associated with an increased risk of non-fatal myocardial infarction and non-fatal stroke in patients with pre-existing cardiovascular conditions. nih.govlshtm.ac.uk The study reported a 16% increased risk of a primary outcome event (a composite of non-fatal heart attack, non-fatal stroke, resuscitated cardiac arrest, and cardiovascular death) in the sibutramine group compared to the placebo group. uliege.be This elevated risk is thought to be a consequence of the hemodynamic stress placed on the cardiovascular system by the drug's sympathomimetic effects. nih.govresearchgate.net

Analysis of Adverse Event Case Studies and Clinical Poisoning Reports

Desmethylsibutramine, an active metabolite of the withdrawn anti-obesity drug sibutramine, has been cited in numerous adverse event case studies and clinical poisoning reports, often as an undeclared ingredient in over-the-counter slimming products. nih.gov The analysis of these cases reveals a pattern of toxicity primarily affecting the cardiovascular and central nervous systems.

A retrospective study of 66 poisoning cases linked to illicit slimming agents identified desmethylsibutramine as a contributing adulterant. Patients in these cases reported adverse effects such as palpitations and supraventricular tachycardia. Another case series reviewing 346 analytically confirmed poisonings from illegitimate slimming agents over a 10-year period in Hong Kong found that psychiatric features and sympathomimetic toxicity were among the most common clinical presentations. researchgate.net In this series, 10% of the cases resulted in fatal or severe clinical toxicity. researchgate.net

One notable case report detailed a 47-year-old woman with no significant prior medical history who developed acute psychosis after taking a slimming product for one week. hkmj.org Laboratory analysis confirmed the product was adulterated with N-desmethylsibutramine. hkmj.org Similarly, reports have documented severe psychiatric symptoms, including auditory and visual hallucinations, persecutory ideas, and delusions in individuals consuming products tainted with sibutramine and its analogues. researchgate.net

In a particularly severe case, a 59-year-old woman with no prior cardiac history presented with symptoms that led to her death within 15 hours of hospital admission. nih.gov A complete autopsy and toxicology screening found sibutramine and its metabolites, desmethylsibutramine and didesmethylsibutramine, in her system. nih.gov The cause of death was determined to be "Complications of Acute Sibutramine Intoxication," highlighting the potential for fatal outcomes even in individuals without pre-existing cardiac conditions. nih.gov

The table below summarizes findings from selected case studies and reports involving desmethylsibutramine.

Case Description Adverse Events / Clinical Presentation Source of Exposure Outcome Reference(s)
47-year-old femaleAcute psychosisSlimming product adulterated with this compoundHospitalized and discharged after 4 days hkmj.org
59-year-old femaleNon-ST elevation acute coronary syndrome, sudden cardiac deathOver-the-counter weight loss herbal supplementsFatal nih.gov
Analysis of 66 poisoning casesPalpitations, supraventricular tachycardiaIllicit weight-loss agentsNot specified
10-year review of 346 poisoning casesPsychiatric features, sympathomimetic toxicityIllegitimate slimming agents10% fatal or severe toxicity researchgate.net

Toxicological Implications of Illicit Adulteration in Consumer Products

The illicit adulteration of consumer products, particularly dietary supplements marketed for weight loss, with desmethylsibutramine carries significant toxicological implications. This practice exposes consumers to pharmacologically active substances that have not undergone safety and efficacy evaluations, leading to unpredictable and potentially severe health risks. hkmj.org

The primary health risk associated with desmethylsibutramine stems from its pharmacological action as a serotonin-norepinephrine reuptake inhibitor, similar to its parent compound, sibutramine. newswire.ca Sibutramine was withdrawn from the market due to its association with an increased risk of serious cardiovascular events, including heart attack and stroke. nih.govnewswire.cafda.gov As an active metabolite, desmethylsibutramine can substantially increase blood pressure and heart rate in some individuals, posing a significant danger to those with a history of coronary artery disease, congestive heart failure, arrhythmias, or stroke. fda.gov

The presence of desmethylsibutramine as an undeclared ingredient means consumers, including those with underlying health conditions, are unknowingly ingesting a substance that could cause them serious harm. fda.gov The adverse effects are not limited to cardiovascular events. Reports indicate a range of other issues, including dry mouth, insomnia, constipation, and central nervous system disorders like psychosis and hallucinations. newswire.capatsnap.com The danger is compounded by the fact that these illicit products often contain multiple undeclared substances. For example, some products have been found to contain not only desmethylsibutramine but also other banned drugs like phenolphthalein (B1677637), a potential carcinogen. fda.govfda.gov

The unpredictable nature of these untested drug analogues presents a formidable danger to public health. hkmj.org The manufacturing of these illicit products lacks regulatory oversight, resulting in inconsistent and often high concentrations of the active ingredients, further elevating the risk of toxicity. researchgate.net

Public health agencies worldwide actively monitor the market for adulterated products. This surveillance has led to numerous public notifications, recalls, and warnings regarding consumer products containing undeclared desmethylsibutramine.

The U.S. Food and Drug Administration (FDA) and Health Canada have issued multiple alerts advising consumers not to purchase or use specific weight loss products after laboratory analyses confirmed the presence of sibutramine and this compound. newswire.cafda.govfda.gov For instance, the FDA announced a voluntary recall of "A1 Slim" capsules because they were tainted with sibutramine, this compound, and phenolphthalein. fda.gov The agency warned that the product was an unapproved new drug for which safety and efficacy had not been established. fda.gov Similarly, products like "Lean Body Extreme" were flagged for containing desmethylsibutramine along with other undeclared ingredients like sildenafil (B151) and phenolphthalein. fda.gov

These surveillance efforts highlight a persistent public health problem. nih.gov The findings from these risk assessments consistently underscore the dangers of adulterated supplements, leading to enforcement actions against distributors and ongoing public education campaigns to warn consumers about the risks of purchasing products from unregulated sources, especially online. researchgate.nethkmj.orginfo.gov.hk

The table below details public health actions and findings related to desmethylsibutramine adulteration.

Product Name Adulterants Detected Action / Issuing Body Key Warnings Reference(s)
A1 SlimSibutramine, N-Desmethyl sibutramine, PhenolphthaleinVoluntary Recall / FDAMay significantly increase blood pressure/pulse rate; potential cancer risk from phenolphthalein. fda.gov
Lean Body ExtremeSibutramine, Desmethyl sibutramine, Phenolphthalein, SildenafilPublic Notification / FDAPoses a threat to patients with a history of heart disease; may interact with nitrates to cause dangerous drops in blood pressure. fda.gov
Kartien / Kartien Easy to SlimSibutramine, this compoundRecall Ordered / Hong Kong Department of HealthSide effects include increased blood pressure and heart rate; should not be taken by people with heart problems. info.gov.hk
Lishou Fuling JiaonangSibutramine, N-desmethyl sibutramineProduct Alert / Health CanadaAssociated with an increased risk of cardiovascular side effects such as heart attack and stroke. newswire.ca

Structure Activity Relationship Sar Studies and Analog Development

Molecular Determinants of Monoamine Transporter Inhibition and Selectivity

Desmethylsibutramine functions as a monoamine reuptake inhibitor, primarily targeting norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) transporters, with a lesser effect on the dopamine (B1211576) (DA) transporter. smolecule.comontosight.ai This mechanism is central to its appetite-suppressing effects. The key structural features of desmethylsibutramine that determine its inhibitory activity and selectivity include the N-demethylation of the parent compound, sibutramine (B127822). The absence of one methyl group on the amine in desmethylsibutramine enhances its potency as a monoamine reuptake inhibitor compared to sibutramine itself. smolecule.comwikipedia.org

The pharmacological actions of sibutramine are largely mediated by its active metabolites, including desmethylsibutramine. nih.gov Studies have shown that these metabolites are more potent inhibitors of norepinephrine and serotonin reuptake than the parent drug. tums.ac.ir Specifically, the N-desmethyl and N-didesmethyl metabolites exhibit significantly enhanced efficacy and selectivity for noradrenaline and serotonin reuptake over dopamine. psu.edu The structural modifications from sibutramine to its desmethylated metabolites are critical for this increased potency. psu.edu

Research comparing the effects of various monoamine reuptake inhibitors has demonstrated that the active metabolites of sibutramine are as potent as many existing antidepressants in inhibiting the reuptake of norepinephrine and serotonin. up.ac.za The structure-activity relationship is further highlighted by the fact that substitutions on the phenethylamine (B48288) structure, a core component of many psychoactive compounds, can significantly alter their pharmacology and interactions with monoamine transporters. nih.gov For instance, a para-chloro substitution on the phenyl ring, as seen in desmethylsibutramine, can augment potency at the serotonin transporter. nih.gov

Stereochemical Considerations in Biological Activity and Receptor Binding

Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of desmethylsibutramine. ontosight.ailongdom.org The molecule exists as two non-superimposable mirror images, or enantiomers: (R)-(+)-desmethylsibutramine and (S)-(-)-desmethylsibutramine. These enantiomers can exhibit significantly different pharmacological activities and potencies due to the three-dimensional nature of their interactions with biological targets like receptors and enzymes. longdom.orgnih.gov

Studies have demonstrated that the (R)-enantiomers of desmethylsibutramine and its further metabolite, didesmethylsibutramine (B18375), are considerably more potent than their corresponding (S)-enantiomers. psu.edu Specifically, (R)-desmethylsibutramine shows stronger anorexic effects and higher norepinephrine reuptake inhibition compared to (S)-desmethylsibutramine. In rat studies, both (R)-enantiomers of the metabolites had significantly greater anorexic effects than their (S)-counterparts and racemic sibutramine. nih.gov The (R)-enantiomers were also more potent in increasing locomotor activity and in antidepressant models. nih.gov

This stereoselectivity is a common phenomenon in pharmacology, where one enantiomer is biologically active while the other may be inactive or even cause different, sometimes undesirable, effects. nih.govnih.gov The distinct three-dimensional arrangement of atoms in each enantiomer determines how well it can bind to its specific biological target. longdom.orgnih.gov Therefore, understanding the stereochemistry of desmethylsibutramine is essential for developing drugs with improved therapeutic effects and a better safety profile. longdom.org

Design, Synthesis, and Pharmacological Evaluation of Desmethylsibutramine Analogs

The development of analogs of desmethylsibutramine has been an area of interest for potentially creating safer and more effective therapeutic agents. nih.gov This involves the chemical modification of the desmethylsibutramine structure to enhance its activity or selectivity.

The synthesis of novel derivatives of sibutramine and its metabolites has been explored to overcome some of the limitations of the parent compounds. For example, a strategy involving the chemical reaction of sibutramine with 4-aminophenol (B1666318) was developed to create a new derivative with the aim of improving its profile. ijmps.org The synthesis of various sibutramine analogs, such as those with halogenation or alkylation at the aromatic ring or amine group, allows for the exploration of how these modifications impact pharmacological activity.

Furthermore, the development of 2-hydroxy derivatives of desmethylsibutramine and didesmethylsibutramine has been a subject of research. google.com These novel compounds, along with methods for their preparation, have been investigated for their potential therapeutic applications. google.com The rationale behind creating such derivatives is often to improve metabolic stability, toxicological profile, or efficacy. researchgate.net Strategies like deuteration, where hydrogen atoms at metabolic sites are replaced with deuterium, have also been employed in drug design to improve anti-HIV activity, safety, and druggability of other compounds, a concept that could be applicable to desmethylsibutramine analogs. nih.gov

Comparing the pharmacological profiles of desmethylsibutramine, its metabolites, and newly synthesized analogs is crucial for identifying superior drug candidates. Desmethylsibutramine and didesmethylsibutramine are the two primary active metabolites of sibutramine, and their pharmacological actions are predominant over the parent drug. nih.govresearchgate.net Both metabolites are more potent inhibitors of norepinephrine and serotonin reuptake. psu.edu

In vitro studies have shown that desmethylsibutramine has a higher potency for inhibiting the reuptake of norepinephrine and dopamine compared to serotonin. smolecule.com The (R)-enantiomer of desmethylsibutramine exhibits a significantly higher inhibition of norepinephrine reuptake (IC₅₀ = 14 nM) compared to the (S)-enantiomer (IC₅₀ = 48 nM).

Pharmacological Profile of Desmethylsibutramine Enantiomers
CompoundTargetIC₅₀ (nM)
(R)-DesmethylsibutramineNorepinephrine Reuptake14
(S)-DesmethylsibutramineNorepinephrine Reuptake48

The synthesis of various sibutramine analogs, including desmethylsibutramine, didesmethylsibutramine, chlorosibutramine, and benzylsibutramine, has been undertaken to support regulatory monitoring and research. longdom.org The analysis of these analogs helps in understanding the broader structure-activity landscape and identifying compounds with potentially improved therapeutic indices.

Pre Clinical Research and Exploration of Therapeutic Potential

Anti-Obesity Effects in Animal Models

Pre-clinical studies, primarily in rodent models, have been instrumental in characterizing the anti-obesity effects of desmethylsibutramine. These studies often utilize diet-induced obesity (DIO) models, where animals are fed a high-fat diet to mimic human obesity development. gubra.dkgubra.dk

Anorexic Activity and Reduction in Food Intake

A significant focus of pre-clinical research has been the anorexic activity of desmethylsibutramine, which refers to its ability to suppress appetite and reduce food intake. nih.govfrontiersin.org Studies in rat models have demonstrated that desmethylsibutramine, particularly its (R)-enantiomer, exhibits potent anorexic effects. nih.gov

Research has shown that both enantiomers of desmethylsibutramine can significantly reduce food intake in animal models. The (R)-enantiomer, in particular, has been found to have a more pronounced anorexic effect compared to the (S)-enantiomer and even racemic sibutramine (B127822) itself. nih.gov This reduction in food intake is a key contributor to the observed weight loss in these animal models. ijpp.com The mechanism behind this is believed to be related to its action as a monoamine reuptake inhibitor, increasing the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain, which are involved in regulating appetite and satiety. wikipedia.orgnih.gov

Anorexic Effects of Desmethylsibutramine Enantiomers in Rats

CompoundAnorexic EffectReference
(R)-desmethylsibutramineSignificantly greater than (S)-enantiomer and sibutramine nih.gov
(S)-desmethylsibutramineLess potent than (R)-enantiomer nih.gov

Investigations into Potential as a Safer Therapeutic Alternative to Sibutramine

Given that sibutramine was withdrawn from the market due to cardiovascular safety concerns, a key area of investigation has been whether desmethylsibutramine could offer a safer therapeutic profile. insidescientific.com The hypothesis is that some of the adverse effects of sibutramine might be attributable to the parent compound itself, and its active metabolites could be therapeutically effective with a better safety margin. nih.gov

Pre-clinical studies have suggested that the enantiomers of desmethylsibutramine could be safer and equally effective therapeutic agents. nih.gov Research has focused on dissociating the desired anorexic effects from the undesirable side effects. For instance, studies have shown that (R)-desmethylsibutramine can decrease food intake at time points when locomotor activity, a behavior that can be associated with central nervous system stimulation, is unaffected. nih.gov This suggests a potential separation of therapeutic and adverse effects.

Evaluation of Effects on Energy Expenditure and Thermogenesis

Beyond reducing food intake, another mechanism by which anti-obesity drugs can work is by increasing energy expenditure and thermogenesis (heat production). nih.gov Sibutramine itself was known to have these effects, partly through the activation of β3-adrenergic receptors in adipose tissue. nih.govresearchgate.net

Assessment of Locomotor Activity Changes in Pre-clinical Models

Changes in locomotor activity are often assessed in pre-clinical studies as an indicator of a drug's stimulant properties and potential for side effects. unl.eduwikipedia.org In the context of desmethylsibutramine, studies have shown that while it can increase locomotor activity, this effect can be dissociated from its anorexic effects. nih.gov

Specifically, research in rats demonstrated that both (R)-desmethylsibutramine and (R)-didesmethylsibutramine, another active metabolite, decreased food intake at a time (24-42 hours post-treatment) when locomotor activity was not affected. nih.gov This finding is significant as it suggests that the appetite-suppressing effects may not be directly tied to a general increase in motor stimulation, which could be a desirable characteristic for a therapeutic agent. However, at higher doses, an increase in locomotor activity has been observed with all enantiomers and sibutramine itself. nih.gov

Effects of Desmethylsibutramine on Locomotor Activity in Rats

CompoundEffect on Locomotor ActivityReference
(R)-desmethylsibutramineIncreased activity, but dissociable from anorexic effects nih.gov
(S)-desmethylsibutramineIncreased activity, less potent than (R)-enantiomer nih.gov

Identification of Emerging Research Areas and Unexplored Therapeutic Applications

While the primary focus of desmethylsibutramine research has been on obesity, its mechanism of action as a monoamine reuptake inhibitor suggests potential for other therapeutic applications. The exploration of understudied proteins and pathways in the human genome is an ongoing effort in biomedical research, which could unveil new uses for existing compounds. nih.gov

Regulatory Landscape and Public Health Implications

Historical Overview of Sibutramine (B127822) and Metabolite Regulatory Status and Market Withdrawal

Sibutramine, an appetite suppressant formerly marketed under brand names such as Meridia and Reductil, was first developed in 1988 and received approval from the U.S. Food and Drug Administration (FDA) in 1997 for the management of obesity. wikipedia.orgresearchgate.net It functions as a serotonin-norepinephrine reuptake inhibitor, with its pharmacological effects being primarily attributed to its two active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (B18375) (M2), which are more potent monoamine reuptake inhibitors than sibutramine itself. wikipedia.orgresearchgate.netresearchgate.net In the United States, it was classified as a Schedule IV controlled substance. wikipedia.orgnih.gov

Concerns over the cardiovascular safety of sibutramine led to the Sibutramine Cardiovascular Outcomes (SCOUT) trial. bmj.commedscape.com The study revealed a 16% increased risk of serious cardiovascular events, including nonfatal heart attack and stroke, for patients taking the drug compared to a placebo. bmj.commedscape.commedscape.org These findings prompted widespread regulatory action. In January 2010, the European Medicines Agency recommended the suspension of marketing authorizations for sibutramine. bmj.com By October 2010, following an FDA request, the manufacturer voluntarily withdrew sibutramine from the U.S. and Canadian markets. medscape.commedscape.orgmedicalletter.orghmdb.ca Numerous other countries, including Australia, China, and the United Kingdom, also banned the substance. wikipedia.org

Despite its formal withdrawal, sibutramine and its active metabolite, desmethylsibutramine, continue to be illegally included as undeclared ingredients in products marketed as "natural" dietary supplements for weight loss. wikipedia.orgnih.govfda.gov This has perpetuated the public health risks that led to the drug's initial ban.

Challenges in Regulatory Oversight of Illicit and Adulterated Products

The proliferation of illicit and adulterated products containing desmethylsibutramine presents a formidable challenge to regulatory agencies worldwide. A primary difficulty stems from the regulatory framework governing dietary supplements, which is often less stringent than that for pharmaceutical drugs. In jurisdictions like the United States, dietary supplements are regulated as a category of food, exempting them from the pre-market safety and efficacy reviews required for drugs. usp.orgpew.orgresearchgate.netnih.gov This regulatory gap is exploited by illicit manufacturers.

These adulterated products are frequently misrepresented as "all-natural" or "herbal," deceiving consumers into believing they are safe alternatives to pharmaceuticals. wikipedia.orgfda.govnih.gov The global nature of the internet has further complicated enforcement, providing a direct-to-consumer sales channel that can bypass regulatory controls within a country. nih.govunicri.org The presence of undeclared and unapproved drug analogues like desmethylsibutramine in these supplements poses a significant risk, as consumers are unknowingly exposed to potent pharmacological substances without medical supervision. nih.govinfo.gov.hk

To combat the issue of adulteration, regulatory bodies and researchers have developed and employed a variety of analytical methods to detect undeclared substances like desmethylsibutramine in consumer products. The complexity of supplement matrices, which can be rich in proteins and fats, makes detection challenging. usp.org

The most definitive methods are based on chromatography coupled with mass spectrometry. usp.orgresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are considered primary analytical methodologies due to their ability to separate and identify specific compounds with high sensitivity and specificity. researchgate.netnih.govusp.orgresearchgate.net Other common techniques include High-Performance Liquid Chromatography (HPLC) with photodiode array or ultraviolet detection. nih.govresearchgate.net

In addition to these conventional lab-based methods, there is a growing emphasis on developing rapid screening tools to survey the market more efficiently. These emerging techniques include:

Surface-Enhanced Raman Spectroscopy (SERS) : A rapid and portable technique that can generate a unique spectral fingerprint for trace-level analytes. azom.com

Thin-Layer Chromatography (TLC) combined with SERS : This coupled method allows for the separation of compounds from a complex matrix before identification, increasing reliability. rsc.org

DNA-based Methods : Techniques such as multiplex polymerase chain reaction (PCR) and DNA barcoding are used to authenticate the declared herbal ingredients in a supplement, helping to identify economic adulteration where cheaper plant materials are substituted. food-safety.com

Infrared Spectroscopy : Fourier Transform Infrared (FT-IR) and Near Infrared (NIR) spectroscopy can be used to screen for both known and unknown contaminants. dairyreporter.com

A multi-faceted approach, using a combination of these orthogonal techniques, is often recommended to increase the certainty of analytical findings. usp.org

Table 1: Analytical Methods for Detecting Undeclared Adulterants

Method CategorySpecific Technique(s)Primary UseKey Advantages
Chromatography-Mass Spectrometry LC-MS, GC-MS, UPLC-QTOF/MSConfirmation and quantification of specific adulterants.High sensitivity and specificity; considered a gold standard for identification. usp.orgresearchgate.netrsc.org
Liquid Chromatography HPLC with UV/DADScreening and quantification.Robust and widely available; good for known adulterants. nih.govresearchgate.net
Spectroscopy (Vibrational) SERS, FT-IR, NIRRapid screening for adulterants.Fast, portable, requires minimal sample preparation. azom.comdairyreporter.com
Coupled Techniques TLC-SERSHigh-efficiency screening of multiple adulterants.Combines separation power of TLC with sensitivity of SERS. rsc.org
DNA-Based Methods PCR, DNA BarcodingAuthentication of declared herbal ingredients.Detects substitution with undeclared plant species. food-safety.com

Illicit manufacturers employ several tactics to circumvent regulations and avoid detection. A key strategy is the exploitation of the less stringent regulatory pathway for dietary supplements compared to pharmaceuticals. usp.orgnih.gov They often operate clandestine laboratories and leverage the internet for distribution, which allows them to reach a global market while evading the oversight of national regulatory bodies. nih.govunicri.org

To further complicate detection, manufacturers of adulterated products often use synthetic analogues, such as desmethylsibutramine, instead of the parent compound sibutramine. fda.govinfo.gov.hk These analogues are structurally similar and may produce a similar effect, but they might not be included in standard screening tests that are designed to detect only the parent drug.

Other deceptive practices include:

Fraudulent Labeling : Products are intentionally mislabeled as "100% natural" or "herbal" to mislead consumers. wikipedia.orgusada.org

Importation of Raw Materials : Illicit producers often import undeclared active pharmaceutical ingredients from foreign sources and then manufacture the final product domestically. nih.gov

Creation of Illicit Shell Companies : To obscure their activities, manufacturers may create a network of illicit companies to produce and distribute their illegal products. usada.org

Falsifying Documentation : Some have been caught instructing suppliers to create fake certificates of analysis to misrepresent a synthetic chemical as a natural ingredient. usada.org

These strategies create a difficult environment for regulators, who must constantly adapt their enforcement and analytical methods to keep pace with the evolving tactics of fraudulent producers.

Strategic Approaches for Consumer Protection and Public Health Safety

Protecting the public from the dangers of adulterated products containing desmethylsibutramine requires a multi-pronged strategy that combines enhanced screening, robust regulatory frameworks, and international cooperation.

A cornerstone of consumer protection is the continuous improvement of analytical screening programs. Recognizing the threat, standards-setting bodies and regulatory agencies have been proactive in developing new tools. For instance, the U.S. Pharmacopeia (USP) has proposed a new general chapter, <2251> Adulteration of Dietary Supplements with Drugs and Drug Analogs, which provides a set of analytical methods to help industry and regulators identify adulterated products. usp.orgusp.org

Regulatory agencies also play a crucial role in public communication. The FDA's online Dietary Supplement Ingredient Advisory List is an example of a tool created to proactively warn the public about ingredients that the agency has determined may be unlawful. pew.org The development and implementation of rapid, cost-effective, and portable screening technologies are also vital to enable more widespread market surveillance beyond what is possible with traditional, lab-based analyses. azom.com The consensus among experts is that a combination of different analytical approaches is necessary to maximize the potential for detecting the wide array of possible adulterants. usp.org

Given that the manufacturing, distribution, and sale of adulterated supplements is a global problem, international cooperation is essential for effective regulation and enforcement. mdpi.comdigicomply.com National regulatory decisions often have international consequences, making cross-border information sharing critical. mdpi.com Health authorities in different countries frequently issue alerts based on the findings of their international counterparts. For example, Health Canada has issued warnings to its citizens about products found to contain N-desmethylsibutramine by regulators in the United States, Singapore, and Hong Kong. canada.ca

Global organizations are working to facilitate this cooperation. The International Regulation Cooperation of Herbal Medicines (IRCH), supported by the World Health Organization, provides a forum for regulatory authorities from around the world to discuss the regulation of herbal medicines to better protect public health. nih.gov Efforts are also underway to harmonize international standards through bodies like the Codex Alimentarius Commission, which aims to remove trade barriers while ensuring consumers everywhere have access to safe products. digicomply.com Such collaborative enforcement and information sharing are vital to building a global defense against the threat posed by illicit products containing desmethylsibutramine and other dangerous undeclared substances.

Public Awareness and Education Initiatives on the Risks of Adulterated Products

Global health authorities actively engage in public awareness and education initiatives to mitigate the risks associated with products adulterated with undeclared pharmaceutical ingredients like desmethylsibutramine. These efforts primarily involve issuing public notifications, warnings, and press releases to inform consumers and healthcare professionals about specific tainted products and the general dangers of unregulated supplements.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and Singapore's Health Sciences Authority (HSA) play a crucial role in this process. When laboratory analyses confirm the presence of unapproved substances like this compound in over-the-counter products, these agencies promptly alert the public. fda.govfda.govhsa.gov.sg These notifications are disseminated through official websites, press releases, and social media, often naming the specific products and detailing the potential health risks. fda.govfda.govconsumerlab.com For instance, the FDA has issued numerous warnings to consumers not to purchase or use weight-loss products found to contain this compound, often in combination with sibutramine and other undeclared chemicals. fda.govfda.govnursingcenter.com

These advisories serve a dual purpose: they warn users of the immediate danger and educate the broader public about a recurring issue. fda.gov A common theme in these campaigns is the caution against products marketed as "100% natural" or "herbal" that make exaggerated claims about rapid weight loss. hsa.gov.sgconsumerlab.com Health authorities emphasize that such products may contain potent, hidden ingredients that can cause serious harm. hsa.gov.sgnih.gov Consumers are consistently advised to stop using any identified tainted products immediately, discard them, and consult a healthcare professional if they have experienced any adverse effects. fda.govfda.gov.ph

The table below summarizes examples of public notifications issued for products found to contain Desmethylsibutramine.

Product Name Issuing Authority Other Undeclared Ingredients Found Key Warnings Reference(s)
1 Day DietU.S. FDASibutraminePoses a significant risk for patients with a history of heart disease, stroke, or arrhythmias. fda.gov
Ultra FitU.S. FDASibutramineKnown to substantially increase blood pressure and/or heart rate. fda.gov
A1 SlimU.S. FDASibutramine, Phenolphthalein (B1677637)May present a significant risk for patients with a history of coronary artery disease or congestive heart failure. drugoffice.gov.hk
Pelangsing Double StrongHSA (Singapore)Sibutramine, DiclofenacIncreased risk of heart attack and stroke; potential for psychosis and hallucinations. hsa.gov.sg
AsunsaHealth CanadaSibutramine, Benzylsibutramine, Phenolphthalein, DiclofenacNo longer authorized due to cardiovascular side effects; phenolphthalein may cause cancer. canada.ca
Slim Bio CapsulesU.S. FDASibutramine, Benproperine, Diphenhydramine, Sildenafil (B151), TadalafilContains a cough suppressant not approved by FDA and erectile dysfunction drugs that can cause a significant drop in blood pressure. nursingcenter.com

These initiatives also encourage both the public and healthcare professionals to report adverse events related to these products to dedicated programs like the FDA's MedWatch, further strengthening the surveillance network. fda.govconsumerlab.com

Pharmacovigilance and Adverse Drug Reaction Reporting Systems for Unapproved Analogues

The pharmacovigilance of unapproved drug analogues like desmethylsibutramine presents a significant global health challenge. Standard pharmacovigilance systems are designed to monitor authorized medicinal products post-marketing to detect, assess, understand, and prevent adverse effects. drreddys.uk However, these systems are ill-equipped to handle the covert nature of illicit adulterants in products often marketed as "natural" dietary supplements. mdpi.comhkmj.org

For registered medicines, adverse drug reaction (ADR) reporting is a cornerstone of post-marketing surveillance, with established channels for healthcare providers and patients to submit reports to national authorities or centralized databases like the European EudraVigilance and the WHO's VigiBase. eurordis.orgpharmuni.com When a consumer ingests a product adulterated with desmethylsibutramine, they are often unaware they are consuming a pharmacologically active substance, let alone an unapproved one. nih.govlareb.nl This lack of awareness is a primary barrier to reporting; if adverse effects like palpitations, psychosis, or increased blood pressure occur, neither the consumer nor their physician may attribute them to the "herbal" supplement, delaying or preventing a report. hkmj.orglareb.nl

Even when a link is suspected, significant challenges remain. The quality of spontaneous reports can be highly variable, often lacking sufficient detail for a thorough causality assessment. navikenz.com For unapproved analogues, this is compounded by the absence of a reference safety profile, as these compounds have not undergone formal clinical trials to determine their efficacy, safety, and toxicological profiles. hkmj.org The adverse effects may differ significantly from the parent drug, sibutramine, making the risks unpredictable. hkmj.org

The table below outlines the key challenges in conducting pharmacovigilance for unapproved analogues such as Desmethylsibutramine.

Challenge Description Reference(s)
Under-reporting Consumers and healthcare professionals are often unaware of the presence of the unapproved analogue, leading to a failure to report adverse events or attribute them to the correct source. navikenz.comnih.gov
Lack of Formal Safety Data As unapproved analogues have not undergone rigorous clinical trials, there is no established safety or toxicity profile, making risk assessment difficult and unpredictable. hkmj.org
Difficulty in Causality Assessment Without a known safety profile and often with multiple undeclared ingredients in a single product, definitively linking a specific adverse event to desmethylsibutramine is complex. hkmj.orgnavikenz.com
Inconsistent Product Composition Adulterated products are manufactured without quality control, leading to variable amounts of the analogue and other contaminants between batches, complicating analysis of adverse event reports. hsa.gov.sg
Circumvention of Regulatory Systems These products are sold outside the regulated pharmaceutical supply chain, often online, making it difficult for standard pharmacovigilance systems to monitor them effectively. mdpi.com

When adverse events are reported, systems like the FDA's MedWatch serve as a crucial, albeit passive, collection point. fda.govnih.gov Regulatory bodies rely on these reports, alongside targeted product testing and international collaboration, to identify dangerous products and issue public health warnings. fda.govhsa.gov.sgcanada.ca However, this reactive approach means that action is often taken only after consumers have already been harmed. nih.gov The presence of desmethylsibutramine in supplements is often discovered through the analysis of products implicated in poisoning cases or during random market surveillance. mdpi.com

Q & A

Q. How should researchers document statistical analyses to meet journal requirements for Desmethylsibutramine studies?

  • Methodological Answer : Define statistical tests (e.g., two-tailed t-test), software (e.g., GraphPad Prism v10), and significance thresholds (p < 0.05) in the Methods section. Provide exact p-values rather than inequalities (e.g., p = 0.032) and avoid using "significant" without statistical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.